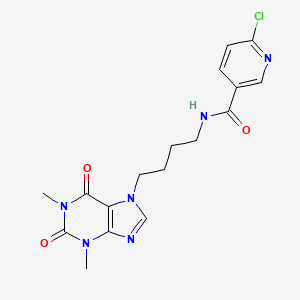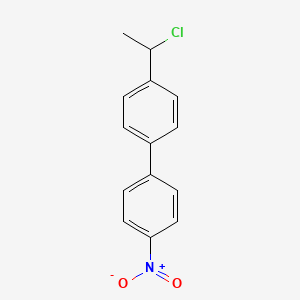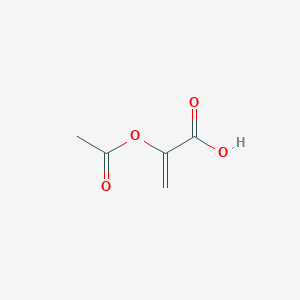![molecular formula C13H18OS B14458946 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene CAS No. 67556-38-1](/img/structure/B14458946.png)
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene is an organic compound characterized by a methoxy group and a methylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The methylsulfanyl group can be introduced via a thiolation reaction using a methylsulfanyl reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected based on their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
- 1-Methoxy-4-(methylsulfanyl)benzene
- 1-Methoxy-2-(methylsulfanyl)benzene
- 1-Methoxy-3-(methylsulfanyl)benzene
Comparison: 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, along with an extended pentenyl chain. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
67556-38-1 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-methoxy-3-(4-methylsulfanylpent-4-enyl)benzene |
InChI |
InChI=1S/C13H18OS/c1-11(15-3)6-4-7-12-8-5-9-13(10-12)14-2/h5,8-10H,1,4,6-7H2,2-3H3 |
Clave InChI |
CCUOJEXARQIPOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCCC(=C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


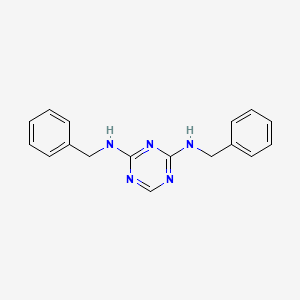
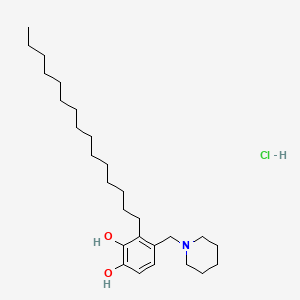

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
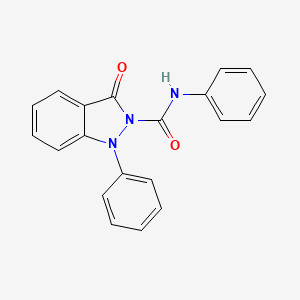
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

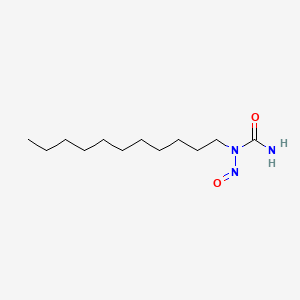
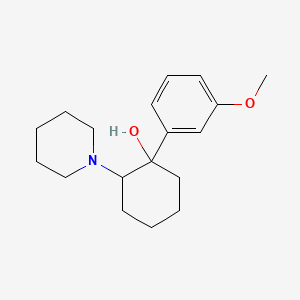
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
